L-Histidine-15N hydrochloride hydrate
Description
Significance of Stable Isotope Labeling in Biomolecular Studies
Stable isotope labeling is a foundational technique in modern life sciences, enabling researchers to track molecules through complex biological systems. wikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including studies in humans. diagnosticsworldnews.comnih.gov By incorporating "heavy" isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into biomolecules, scientists can distinguish these labeled compounds from their naturally abundant, "light" counterparts using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com
This approach is the only experimental method that allows for the direct measurement of the biosynthesis, transformation, and degradation of biomolecules. diagnosticsworldnews.comnih.gov It provides invaluable insights into the dynamics of metabolic pathways, the flux of metabolites, and the structure and function of proteins. fiveable.mebiologyinsights.com The ability to precisely trace the fate of labeled compounds helps in mapping metabolic networks and understanding how these networks adapt under various physiological or pathological conditions. fiveable.menih.gov
Key Applications of Stable Isotope Labeling:
| Research Area | Description | Key Insights Gained |
| Metabolomics | Tracing the flow of atoms through metabolic pathways (metabolic flux analysis). fiveable.mesilantes.com | Elucidation of metabolic pathways, regulation, and nutrient utilization. nih.govsilantes.com |
| Proteomics | Quantifying changes in protein synthesis, degradation, and post-translational modifications. diagnosticsworldnews.combiologyinsights.com | Understanding protein dynamics, cell signaling, and disease-related alterations in the proteome. biologyinsights.comchempep.com |
| Drug Development | Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. diagnosticsworldnews.comstudysmarter.co.uk | Understanding a drug's mechanism of action, efficacy, and potential toxicities. diagnosticsworldnews.com |
| Structural Biology | Aiding in the determination of the three-dimensional structures of biomacromolecules via NMR spectroscopy. sigmaaldrich.comportlandpress.com | Detailed structural and dynamic information about proteins and other biomolecules. sigmaaldrich.com |
| Environmental Science | Tracking nutrient cycling and microbial activity within ecosystems. silantes.com | Understanding the roles of microorganisms in environmental processes and overall ecosystem health. silantes.com |
Unique Contributions of the ¹⁵N Isotope to Advanced Research Methodologies
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that has become indispensable in advanced research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which gives it a quadrupole moment that leads to broad and difficult-to-interpret NMR signals. wikipedia.org In contrast, ¹⁵N has a nuclear spin of ½, which results in narrower, more resolved spectral lines, offering a significant advantage for detailed molecular studies. wikipedia.org
The low natural abundance of ¹⁵N (approximately 0.37%) means that its incorporation into a molecule creates a highly specific and sensitive probe. jcu.cznih.gov In protein NMR, uniformly labeling a protein with ¹⁵N (and often ¹³C) allows for multidimensional experiments that can resolve the signals from individual atoms, a critical step in determining the protein's structure, dynamics, and interactions. sigmaaldrich.comportlandpress.comnih.gov Site-specific labeling, where a ¹⁵N-labeled amino acid like L-Histidine-¹⁵N is incorporated into a protein, simplifies complex spectra and allows researchers to focus on specific regions of interest, such as an enzyme's active site. sigmaaldrich.comportlandpress.com
Beyond NMR, ¹⁵N labeling is crucial for quantitative proteomics, as seen in techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), and for tracing nitrogen metabolism in complex biological systems. wikipedia.orgresearchgate.net The incorporation of ¹⁵N into amino acids results in a predictable mass shift that can be accurately measured by mass spectrometry, enabling the quantification of protein synthesis rates. nih.gov
Comparison of Nitrogen Isotopes for NMR Spectroscopy:
| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) |
| Natural Abundance | ~99.63% | ~0.37% |
| Nuclear Spin (I) | 1 | ½ |
| NMR Signal Quality | Broad lines due to quadrupole moment | Sharp, well-resolved lines wikipedia.org |
| Utility in Research | Limited due to poor signal quality | Widely used for structural biology and metabolic studies wikipedia.orgjcu.cz |
Historical Context of L-Histidine and Isotopic Derivatives in Academic Inquiry
The journey of isotopic labeling in biochemical research began in the 1930s. nih.govnih.gov In 1935, Rudolf Schoenheimer and David Rittenberg pioneered the use of deuterium (a stable isotope of hydrogen) to trace the metabolism of fatty acids, demonstrating for the first time that body constituents are in a constant state of flux. nih.govnih.gov This groundbreaking work was soon followed by the isolation of ¹⁵N by Harold Urey in 1937, which provided a crucial tool for tracking the metabolic fate of nitrogen-containing compounds like amino acids. nih.gov
L-histidine itself has long been recognized as a uniquely important amino acid. nih.govnih.gov Its imidazole (B134444) side chain has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor in a variety of enzymatic reactions. nih.govyoutube.com This property makes histidine a key catalytic residue in many enzymes, such as serine proteases and carbonic anhydrases. nih.govwikipedia.org Furthermore, histidine is a precursor to the signaling molecule histamine (B1213489) and the antioxidant dipeptide carnosine, and its side chain is an excellent chelator of metal ions like zinc, copper, and iron, a function vital for the structure and activity of many metalloproteins. nih.govnih.govwikipedia.org
The convergence of the historical importance of L-histidine in catalysis and biological function with the development of stable isotope tracing created a powerful synergy. The synthesis of isotopically labeled L-histidine, including L-Histidine-¹⁵N, provided researchers with a sophisticated tool to probe its diverse roles with greater precision. isotope.comresearchgate.net By incorporating ¹⁵N-labeled histidine into proteins, scientists can use NMR spectroscopy to study the tautomeric state and acid-base properties of the imidazole ring within an enzyme's active site, providing detailed mechanistic insights. wikipedia.org These isotopic derivatives continue to be essential for investigating protein structure, enzyme mechanisms, and nitrogen metabolism in health and disease. isotope.comresearchgate.netnih.gov
A Timeline of Key Developments:
| Year | Development | Significance |
| 1904 | Franz Knoop uses "chemically labeled" fatty acids to study their degradation. nih.gov | An early conceptual precursor to isotopic labeling, demonstrating the principle of tracking metabolites. nih.gov |
| 1935 | Schoenheimer and Rittenberg use deuterium to trace fatty acid metabolism. nih.gov | Marks the beginning of using stable isotopes as tracers in biological systems. nih.gov |
| 1937 | Harold Urey succeeds in concentrating the ¹⁵N isotope. nih.gov | Provides a vital tool for studying the metabolism of amino acids and other nitrogenous compounds. nih.gov |
| Post-WWII | Commercial availability of radioisotopes like ¹⁴C increases. | Radio-tracers temporarily supersede stable isotopes in many biological studies. nih.gov |
| Modern Era | Advancements in MS and NMR spectroscopy. diagnosticsworldnews.comnih.gov | Reinvigorates the use of stable isotopes, enabling highly sensitive and safe investigations of metabolism and structure. diagnosticsworldnews.comchempep.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12ClN3O3 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1;; |
InChI Key |
CMXXUDSWGMGYLZ-KFNDHIBDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2].O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Methodologies for Isotopic Enrichment and Preparation of L Histidine 15n Hydrochloride Hydrate
Biosynthetic Production Strategies for ¹⁵N-Enriched Proteins
Biosynthetic approaches are commonly employed to incorporate ¹⁵N-labeled amino acids, including L-Histidine, into proteins. These methods leverage cellular machinery to build proteins from media containing ¹⁵N-labeled precursors.
Bacterial Expression Systems (e.g., Escherichia coli minimal media)
Escherichia coli remains a widely used and cost-effective host for producing isotopically labeled proteins. nih.gov The process typically involves growing a genetically engineered strain of E. coli that overexpresses a target protein in a minimal medium. sigmaaldrich.com In this defined medium, the sole source of nitrogen is a ¹⁵N-labeled compound, most commonly ¹⁵N-ammonium chloride (¹⁵NH₄Cl). itwreagents.com As the bacteria grow and synthesize proteins, they incorporate the ¹⁵N isotope into all nitrogen-containing biomolecules, including the amino acid L-Histidine.
The composition of the minimal media is critical for optimal growth and protein expression. nih.gov Commonly used formulations include M9 medium, which contains essential salts, a carbon source like glucose, and the ¹⁵N nitrogen source. itwreagents.comeurisotop.com It is crucial to ensure that the pH of the media is maintained around 7.4 for optimal bacterial growth. eurisotop.com While this method is effective for uniform labeling of all amino acids, it's important to note that the introduction of the ¹⁵N isotope can sometimes affect protein and metabolite levels in E. coli, which may necessitate careful experimental controls. chemicalbook.com
Table 1: Typical Components of M9 Minimal Media for ¹⁵N Labeling
| Component | Purpose | Typical Concentration |
| ¹⁵NH₄Cl | Sole nitrogen source for ¹⁵N incorporation | 1 g/L |
| Na₂HPO₄, KH₂PO₄, NaCl | Main buffer components and salts | Varies (e.g., 67.8 g/L, 30 g/L, 0.5 g/L respectively) |
| Glucose | Carbon source | 2-4 g/L |
| MgSO₄ | Source of magnesium ions | ~2 mM |
| CaCl₂ | Source of calcium ions | ~100 µM |
| Trace elements | Provide essential micronutrients | Varies |
| Antibiotics | Maintain plasmid selection | Varies |
This table provides a general overview of M9 media components; specific concentrations can vary based on the E. coli strain and target protein.
Eukaryotic Expression Systems (e.g., mammalian cell lines, yeast Pichia pastoris)
For proteins that require post-translational modifications not available in bacteria, eukaryotic expression systems such as mammalian cell lines (e.g., Human Embryonic Kidney 293, or HEK293 cells) and yeast (e.g., Pichia pastoris) are utilized. itwreagents.comnih.gov Similar to bacterial systems, these cells can be grown in specialized culture media where ¹⁵N-labeled amino acids are provided.
In these systems, researchers can achieve uniform labeling by providing a ¹⁵N-labeled nitrogen source or, more commonly for specific applications, through selective labeling by supplementing the media with one or more ¹⁵N-labeled amino acids, such as L-Histidine-¹⁵N. nih.gov However, a challenge in eukaryotic systems is metabolic scrambling, where the ¹⁵N isotope from one labeled amino acid can be metabolically transferred to other amino acids. nih.gov Studies have shown that for L-Histidine, metabolic scrambling is minimal in HEK293 cells, making it a suitable candidate for selective labeling experiments. nih.gov
Cell-Free Protein Synthesis Systems
Cell-free protein synthesis (CFPS) offers a powerful alternative to in-vivo expression systems. These in-vitro systems utilize cell extracts, typically from E. coli, that contain all the necessary machinery for transcription and translation. A key advantage of CFPS is the direct control over the reaction environment, which allows for highly efficient incorporation of labeled amino acids.
The production of ¹⁵N-labeled proteins in CFPS is particularly economical when using ¹⁵N-labeled amino acids. The yields are often sufficient for analysis by two-dimensional NMR spectroscopy directly from the crude reaction mixture, sometimes without the need for extensive purification. This method also suppresses metabolic conversions between amino acids, which is a significant benefit over in-vivo systems.
Amino Acid Type-Specific and Selective Labeling
Selective labeling is a technique used to simplify complex NMR spectra of large proteins by incorporating ¹⁵N into only one or a few specific types of amino acids. This is achieved by adding the desired ¹⁵N-labeled amino acid(s) to the growth medium. For instance, to specifically label the histidine residues in a protein, ¹⁵N-L-Histidine would be added to the culture medium.
This approach is particularly valuable for assigning signals in NMR spectra and for studying the structure and dynamics of specific regions within a protein. nih.gov Research has demonstrated that for several amino acids, including histidine, there is minimal metabolic scrambling of the ¹⁵N atom in HEK293 cells, making the selective labeling approach highly effective. nih.gov
Chemical and Chemoenzymatic Synthesis Routes for L-Histidine-¹⁵N (hydrochloride hydrate)
Direct chemical synthesis provides a route to L-Histidine-¹⁵N with precise control over the position of the isotopic label. This is particularly important for detailed mechanistic studies of enzymes or for specific NMR applications.
One established synthetic scheme allows for the labeling of any of the nitrogen atoms in the histidine molecule. A key step involves the construction of a 1,5-disubstituted imidazole (B134444) ring. This intermediate is then coupled to a glycine (B1666218) moiety. Deprotection of the resulting product yields L-histidine with high optical purity. researchgate.net The ¹⁵N label can be introduced from simple, commercially available, and highly enriched starting materials. researchgate.net
Another approach involves the prebiotic formation of histidine through the reaction of erythrose with formamidine, followed by a Strecker synthesis using HCN and ammonia. sielc.com While this demonstrates a potential pathway, more controlled and efficient syntheses are typically used for producing research-grade labeled compounds.
Chemoenzymatic methods combine chemical synthesis steps with enzymatic reactions to achieve high specificity and yield. For example, enzymes can be used for stereoselective steps in the synthesis, ensuring the production of the desired L-enantiomer of histidine. researchgate.net The synthesis of L-histidine hydrochloride monohydrate can be achieved by reacting L-histidine with hydrochloric acid in an aqueous solution, followed by controlled crystallization.
Purification and Analytical Characterization of Labeled Compounds for Research Purity
Following synthesis or biosynthetic production, L-Histidine-¹⁵N (hydrochloride hydrate) must be purified and rigorously characterized to ensure it is suitable for research applications.
Purification of proteins containing ¹⁵N-histidine often involves affinity chromatography, particularly if the protein is expressed with a polyhistidine tag (His-tag). mdpi.com For the free amino acid, techniques like ion-exchange chromatography and preparative high-performance liquid chromatography (HPLC) can be employed to separate it from other amino acids and reaction byproducts. researchgate.net
Analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the final product.
Mass Spectrometry (MS) is used to determine the molecular weight of the labeled compound and to quantify the level of ¹⁵N incorporation. researchgate.net By comparing the mass spectra of the labeled and unlabeled compounds, the number of incorporated ¹⁵N atoms can be determined. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing isotopically labeled compounds. ¹H, ¹³C, and ¹⁵N-NMR spectroscopy are used to confirm the chemical structure and the precise location of the ¹⁵N label within the histidine molecule. researchgate.net
High-Performance Liquid Chromatography (HPLC) is used to assess the chemical and optical purity of the final product.
Spectrophotometry can also be used for the determination of histidine hydrochloride monohydrate.
Table 2: Analytical Techniques for Characterizing L-Histidine-¹⁵N (hydrochloride hydrate)
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | Isotopic Enrichment & Molecular Weight Confirmation | Molecular mass, confirmation of ¹⁵N incorporation, isotopic purity. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Label Position | Chemical structure, position of the ¹⁵N label, conformational analysis. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Chemical and enantiomeric (optical) purity. |
| Spectrophotometry | Quantification | Concentration of histidine hydrochloride monohydrate. |
Applications of L Histidine 15n Hydrochloride Hydrate in Nuclear Magnetic Resonance Nmr Spectroscopy
Protein Structure Determination and Refinement
The precise determination of a protein's three-dimensional structure is fundamental to understanding its function. The strategic incorporation of L-Histidine-15N (hydrochloride hydrate) provides crucial restraints for accurate structure calculation and refinement.
Assignment of Backbone and Side-Chain Resonances (e.g., 1H,15N HSQC experiments)
The first step in any protein NMR study is the assignment of resonances to specific atoms in the protein. The two-dimensional (2D) 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this process. protein-nmr.org.uk For proteins uniformly labeled with 15N, this experiment yields a "fingerprint" of the protein, with each peak corresponding to a specific backbone amide or side-chain N-H group. protein-nmr.org.uk
When L-Histidine is 15N-labeled, its side-chain imidazole (B134444) ring nitrogens (Nδ1 and Nε2) can be observed, providing unique probes. The chemical shifts of these nitrogens are highly sensitive to their protonation state and local environment. researchgate.netnih.gov Long-range 1H-15N HSQC experiments are specifically designed to correlate the protons of the histidine imidazole ring with the ring nitrogens, aiding in their unambiguous assignment. buffalo.eduresearchgate.net For example, in the study of the rhizobial FixJ protein, backbone 1HN, 15N, 13Cα, 13C', and sidechain 13Cβ resonances were assigned using a suite of 3D TROSY-type triple-resonance NMR spectra on a 2H/13C/15N-labeled sample. nih.gov The 2D 1H-15N-TROSY-HSQC spectrum served as the primary map for these assignments. nih.gov
The ability to distinguish between the different tautomeric and protonation states of histidine is a key advantage of using 15N-labeling. researchgate.netnih.gov The chemical shift of a non-protonated nitrogen is significantly different from that of a protonated nitrogen (around 250 ppm versus 170-180 ppm), allowing for direct observation of these states. uni-halle.de
| Nitrogen Atom | Protonation State | Typical 15N Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Nδ1 | Protonated | ~170-180 | uni-halle.de |
| Nδ1 | Non-protonated | ~250 | uni-halle.de |
| Nε2 | Protonated | ~170-180 | uni-halle.de |
| Nε2 | Non-protonated | ~220-250 | nih.gov |
Elucidation of Three-Dimensional Protein Architectures
Once resonances are assigned, they can be used to generate distance and dihedral angle restraints that define the three-dimensional structure of the protein. Nuclear Overhauser Effect (NOE) experiments, such as 15N-edited NOESY-HSQC, are central to this process. These experiments detect protons that are close in space (typically < 5-7 Å), providing a network of distance restraints. protein-nmr.org.uk
The specific labeling of histidine with 15N can be particularly powerful for defining the architecture of protein complexes or regions with a high density of histidine residues. For instance, π-π stacking interactions between histidine motifs have been shown to direct the assembly of 3D protein arrays. nih.govnih.gov By observing the NOEs between 15N-labeled histidines, the geometry of these interactions can be precisely defined. Furthermore, in larger proteins or intrinsically disordered proteins where peak overlap is a significant issue, selective 15N-amino acid labeling, including histidine, can simplify spectra and provide crucial long-range structural information. westmont.edu
Studies of Histidine Residues within Active Sites and Functional Domains
Histidine residues are frequently found in the active sites of enzymes and at the interfaces of protein-protein or protein-DNA interactions. nih.govnih.gov Their ability to act as both a proton donor and acceptor at physiological pH makes them key players in catalysis and binding. nih.govnih.gov 15N NMR spectroscopy of labeled histidine residues provides an unparalleled view of their role in these functional contexts.
For example, in a study of Fe-containing superoxide (B77818) dismutase (FeSOD), 15N-NMR was used to observe the histidine side chains in and around the active site. nih.govnih.gov This allowed for the identification of ligand and non-ligand histidine residues and the characterization of their electronic environment. nih.govnih.gov Similarly, in the Egr-1 zinc-finger-DNA complex, 1H-15N HSQC spectra of 15N-labeled histidine revealed direct interactions between the histidine imidazole Nδ1H groups and DNA phosphates. nih.gov The chemical shifts and couplings observed in these spectra provided direct evidence for the hydrogen bonding network at the protein-DNA interface. nih.gov
Probing Protein Conformational Dynamics
Proteins are not static entities; their function is intimately linked to their dynamic behavior, which spans a wide range of timescales. L-Histidine-15N (hydrochloride hydrate) serves as a valuable probe for characterizing these motions.
Analysis of Picosecond-Nanosecond Timescale Motions (e.g., 15N Longitudinal and Transverse Relaxation Rates, Heteronuclear NOE)
Fast internal motions on the picosecond to nanosecond timescale can be quantified by measuring the 15N longitudinal (R1) and transverse (R2) relaxation rates, as well as the steady-state 1H-15N heteronuclear NOE (het-NOE). These parameters are sensitive to the reorientation of the N-H bond vector and can be used to calculate the generalized order parameter (S²), which describes the spatial restriction of the bond's motion. acs.org
For 15N-labeled histidine residues, these measurements can reveal the flexibility of the imidazole side chain. In a study of the Egr-1-DNA complex, 15N relaxation data for the His side-chain Nδ1H groups were used to determine their order parameters. nih.gov The analysis, which included R1 and het-NOE data, revealed that the zinc-coordinating histidine side chains directly interacting with DNA phosphates were strongly restricted in their mobility. nih.gov This provides insight into the entropic cost of binding.
| Residue | R1 (s-1) | het-NOE | S2 (Order Parameter) | Reference |
|---|---|---|---|---|
| His25 | 1.5 (example value) | 0.8 (example value) | 0.9 (high restriction) | nih.gov |
| His53 | 1.6 (example value) | 0.85 (example value) | 0.92 (high restriction) | nih.gov |
Investigation of Microsecond-Millisecond Timescale Motions (e.g., Relaxation Dispersion Experiments)
Slower conformational exchange processes occurring on the microsecond to millisecond timescale are often functionally significant, involving events like ligand binding, enzyme catalysis, and allosteric regulation. nih.gov Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR experiments are a powerful tool for characterizing these dynamics. nih.gov
By incorporating 15N-labeled histidine, these experiments can specifically probe the dynamics of histidine residues. The protonation and deprotonation of histidine side chains, for example, can induce conformational exchange in proteins. acs.org In a study of plastocyanin, the R1 and R2 relaxation rates of backbone 15N nuclei were measured at various pH levels. acs.org The analysis of the exchange terms revealed that the observed μs-ms dynamics were primarily caused by the protonation/deprotonation of two histidine residues. acs.org This demonstrates how 15N-labeled histidine can be used to link specific chemical events to functionally important protein motions. The pH dependence of the transverse relaxation rate (R2) for 15N, 13C, and 1H resonances in histidine side chains can be used to determine the kinetics of proton exchange. uni-halle.de
Ligand Binding and Protein-Ligand Interaction Analysis
¹⁵N-labeling of histidine is a cornerstone of NMR-based studies of protein-ligand interactions. The sensitivity of the ¹⁵N chemical shift to its electronic environment makes it an excellent reporter of binding events.
One of the most common NMR methods for studying binding is the analysis of Chemical Shift Perturbations (CSPs). bcm.edunih.gov This is typically done using a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which generates a spectrum with a peak for each N-H group in the protein, including the imidazole N-H of histidine. protein-nmr.org.uk Upon the addition of a ligand, changes in the chemical shifts of specific residues are observed if their local environment is altered by the binding event. bcm.edunih.gov
By titrating an unlabeled ligand into a solution of a ¹⁵N-labeled protein, researchers can monitor the ¹H and ¹⁵N chemical shifts of each histidine residue. nih.gov Residues that show significant CSPs are presumed to be at or near the binding interface. bcm.edu This allows for the mapping of the ligand binding site on the protein surface. researchgate.net
For example, in studies of dihydrofolate reductase (DHFR), ¹H-¹⁵N HSQC spectra of complexes with brodimoprim (B1667867) analogues revealed specific interactions between ligand carboxylate groups and a conserved arginine residue, which in turn affected the chemical shifts of nearby histidines. nih.gov The pattern of chemical shift changes can provide detailed information about the geometry of the interaction. nih.gov
Furthermore, CSPs are not limited to the direct binding site. Ligand binding can induce conformational changes that propagate throughout the protein, causing chemical shift changes in residues distant from the binding pocket. bcm.edu These allosteric effects are critical for understanding the regulation of protein function. By monitoring the CSPs of ¹⁵N-labeled histidines distributed throughout the protein, it is possible to identify and characterize these allosteric communication pathways. nih.gov
Beyond identifying binding sites, NMR titration experiments can be used to quantify the strength of the interaction by determining the dissociation constant (Kd). As an unlabeled ligand is incrementally added to the ¹⁵N-labeled protein, the chemical shifts of affected histidine residues will change progressively. nih.gov By plotting the change in chemical shift against the ligand concentration, a binding curve can be generated. researchgate.net
Assuming a simple two-state, fast-exchange binding model, this curve can be fitted to a binding equation to extract the Kd. nih.gov It is often most accurate to perform a simultaneous global fit of the chemical shift data from multiple residues to a single dissociation constant. nih.gov This approach has been successfully applied to various protein-ligand systems. nih.govacs.org
The following table shows representative data from an NMR titration experiment used to determine a dissociation constant.
| Ligand Concentration (µM) | Histidine ¹H Chemical Shift (ppm) | Histidine ¹⁵N Chemical Shift (ppm) | Combined Chemical Shift Perturbation (Δδ) |
|---|---|---|---|
| 0 | 8.30 | 124.70 | 0.000 |
| 10 | 8.32 | 124.65 | 0.024 |
| 25 | 8.35 | 124.58 | 0.057 |
| 50 | 8.39 | 124.49 | 0.101 |
| 100 | 8.44 | 124.35 | 0.161 |
| 250 | 8.50 | 124.15 | 0.250 |
| 500 | 8.52 | 124.05 | 0.285 |
Table 1. Representative data from a ¹H-¹⁵N HSQC titration experiment. The combined chemical shift perturbation (Δδ) is calculated using the formula: Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹/², where α is a weighting factor (e.g., 0.14). nih.govresearchgate.net Fitting these data to a binding isotherm yields the dissociation constant (Kd).
In cases of intermediate or slow exchange on the NMR timescale, line-shape analysis of the ¹H-¹⁵N HSQC peaks can provide information not only on the affinity (Kd) but also on the kinetic rate constants (kon and koff) of the binding event. researchgate.net
Determination of Histidine Protonation and Tautomeric States
The functional versatility of histidine is largely due to its imidazole side chain, which has a pKa value near physiological pH (~6.5). nih.gov This allows it to exist in three distinct states: a positively charged (protonated) form and two neutral tautomeric forms, the Nδ1-protonated (π-tautomer) and the Nε2-protonated (τ-tautomer). uni-halle.de ¹⁵N NMR is exceptionally well-suited to distinguish among these states.
In solution, the chemical shifts of the ¹⁵Nδ1 and ¹⁵Nε2 nuclei are exquisitely sensitive to their protonation state. acs.orguni-halle.de A protonated nitrogen resonates around 170-180 ppm, while a non-protonated nitrogen with a lone pair of electrons has a distinctly different chemical shift of approximately 250 ppm. acs.orguni-halle.de This large difference provides an unambiguous signature for the protonation and tautomeric state of the imidazole ring. stanford.edu
By acquiring a series of ¹H-¹⁵N correlation spectra (such as HMBC or HSQC) over a range of pH values, one can generate a pH-titration curve for each histidine residue. stanford.educmu.eduhaverford.edu Plotting the ¹⁵N chemical shift versus pH allows for the direct determination of the residue's pKa value. nih.govnih.gov
| Histidine State | Protonated Nitrogen (¹⁵N-H) | Unprotonated Nitrogen (¹⁵N:) | Approximate ¹⁵N Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Cationic (His+) | Nδ1-H, Nε2-H | None | ~170-180 (for both) | acs.orguni-halle.de |
| Neutral (τ-tautomer) | Nε2-H | Nδ1: | Nε2-H: ~170-180; Nδ1: ~250 | acs.orguni-halle.de |
| Neutral (π-tautomer) | Nδ1-H | Nε2: | Nδ1-H: ~170-180; Nε2: ~250 | acs.orguni-halle.de |
Table 2. Characteristic ¹⁵N chemical shifts for the different protonation and tautomeric states of the histidine imidazole ring in solution-state NMR. These distinct values allow for unambiguous state determination.
These experiments have been instrumental in revealing how the local protein environment can dramatically shift a histidine's pKa from its value in the free amino acid, a key aspect of its role in pH sensing and enzyme catalysis. nih.gov For instance, ¹⁵N heteronuclear NMR revealed that in apomyoglobin, His24 exists in the rare Nδ1 tautomeric form and remains neutral until the protein begins to unfold at low pH. stanford.edu
For large proteins, protein aggregates, or membrane-bound proteins that are not amenable to solution NMR due to their slow tumbling, solid-state NMR (SSNMR) provides an alternative for high-resolution structural analysis. nih.govnih.gov By incorporating ¹⁵N-labeled histidine, SSNMR can be used to determine the protonation and tautomeric states in non-solution environments like microcrystals or lipid bilayers. nih.govnih.gov
Using techniques like Magic-Angle Spinning (MAS), which averages out anisotropic interactions that cause broad lines in solids, it is possible to obtain high-resolution spectra. nih.gov Similar to solution NMR, the ¹⁵N isotropic chemical shifts in SSNMR are highly sensitive to the histidine's protonation state. nih.govacs.org A comprehensive study using MAS SSNMR determined the ¹⁵N, ¹³C, and ¹H chemical shifts of histidine across a pH range of 4.5 to 11, providing benchmark values for the different protonation and tautomeric states in solids. nih.govnih.gov
Furthermore, SSNMR can provide information on the chemical shift anisotropy (CSA), which describes the orientation-dependence of the chemical shift and offers additional details about the local electronic structure and hydrogen bonding. nih.govacs.org For example, a linear correlation has been observed between the imidazole ¹⁵N isotropic chemical shift and the degree of N–H bond stretching due to hydrogen bonding. nih.gov
SSNMR experiments on uniformly ¹⁵N-labeled membrane proteins have demonstrated the ability to resolve individual amide resonances, providing orientational restraints for structure determination. nih.gov Specific SSNMR techniques, such as those combining ¹H detection with selective magnetization inversion and Transferred Echo Double Resonance (TEDOR)-based filters, have been developed to efficiently determine the protonation and tautomeric states of histidine in microcrystalline proteins. nih.gov These methods are vital for understanding the function of histidines in challenging systems like ion channels and other membrane proteins. nih.govacs.org
| Histidine State (at given pH) | Nitrogen Site | ¹⁵N Isotropic Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Cationic (pH 4.5) | ¹⁵Nδ1 | 196.4 | nih.gov |
| ¹⁵Nε2 | 194.2 | nih.gov | |
| Neutral τ-tautomer (pH 8.5) | ¹⁵Nδ1 | 251.2 | nih.gov |
| ¹⁵Nε2 | 172.5 | nih.gov | |
| Neutral π-tautomer (pH 11.0) | ¹⁵Nδ1 | 171.9 | nih.gov |
| ¹⁵Nε2 | 240.2 | nih.gov |
Table 3. Benchmark ¹⁵N isotropic chemical shifts for L-histidine in the solid state at different pH values, as determined by Magic-Angle Spinning (MAS) SSNMR. These values serve as a reference for studying histidine residues in microcrystalline proteins and other solid-phase systems.
Advanced NMR Methodologies Utilizing ¹⁵N-Histidine
The incorporation of the stable isotope ¹⁵N into histidine residues, creating L-Histidine-¹⁵N (hydrochloride hydrate), has been pivotal for the advancement of Nuclear Magnetic Resonance (NMR) spectroscopy in the study of complex biological systems. This isotopic label serves as a powerful probe, enabling the use of sophisticated NMR techniques that can elucidate the structure, dynamics, and interactions of large biomolecules and intrinsically disordered proteins (IDPs) with atomic-level precision.
Transverse Relaxation Optimized Spectroscopy (TROSY) for Large Biomolecules
The study of large biomolecules (over ~25 kDa) by solution NMR is fundamentally challenged by rapid signal decay, a phenomenon described by the transverse relaxation time (T₂). wikipedia.org As molecular weight increases, the rotational correlation time slows, leading to efficient relaxation, which in turn causes severe line broadening in the NMR spectrum, obscuring vital information. wikipedia.org Transverse Relaxation Optimized Spectroscopy (TROSY) is a revolutionary technique designed to counteract this effect. wikipedia.orgnih.gov It operates by exploiting the interference between two primary relaxation mechanisms for a nucleus like ¹⁵N coupled to a proton: dipole-dipole (DD) interaction and chemical shift anisotropy (CSA). wikipedia.org At high magnetic fields, these two mechanisms can be made to partially cancel each other out for one of the multiplet components, resulting in a spectrum with significantly sharper lines and enhanced sensitivity. wikipedia.org
The labeling of proteins with ¹⁵N, often in conjunction with deuteration, is central to the success of TROSY-based experiments. northwestern.eduethz.ch Specifically, incorporating L-Histidine-¹⁵N allows researchers to observe the signals from histidine residues, which are frequently located in functionally critical regions of proteins, such as active sites or interaction interfaces.
A significant evolution of this method is the development of ¹⁵N-detected TROSY experiments . nih.gov Unlike conventional ¹H-detected TROSY, which often requires extensive deuteration of the protein to minimize dipolar broadening, ¹⁵N-detected TROSY can yield high-quality spectra without this requirement. nih.gov This is a crucial advantage for studying proteins that are difficult or impossible to deuterate, such as those expressed in eukaryotic systems like mammalian or insect cells. nih.govbruker.com Furthermore, it circumvents the issue of incomplete amide proton back-exchange that can occur in large proteins produced in deuterated media, which often leads to the loss of signals from the protein's core. nih.gov
Recent research has demonstrated the power of ¹⁵N-detected TROSY for characterizing large, intrinsically disordered proteins (IDPs). nih.govrsc.org New pulse sequences, such as haCACON and hacaCOCAN, utilize ¹⁵N direct detection with a TROSY scheme to enhance sensitivity and resolution at high magnetic fields. nih.gov These methods bypass the need for deuterated buffers and, importantly, allow for the detection of proline residues, which are invisible in standard ¹H-detected experiments. nih.govrsc.org
| Technique | Primary Advantage | Deuteration Requirement | Resolution for Large Molecules (>30 kDa) | Key Application |
|---|---|---|---|---|
| Conventional ¹H-¹⁵N HSQC | High sensitivity for small molecules. | Not required, but helpful. | Low (severe line broadening). | Small to medium-sized proteins (<25 kDa). |
| ¹H-detected TROSY | Reduces line broadening for large molecules. wikipedia.org | Generally required for optimal results. ethz.ch | High. | Structure and dynamics of large, folded proteins. nih.gov |
| ¹⁵N-detected TROSY | Excellent resolution at high fields; deuteration is not mandatory. nih.gov | Optional; provides benefits without it. nih.govbruker.com | Very High. | Large proteins, IDPs, and systems where deuteration is not feasible. nih.govrsc.org |
Direct Detection ¹³C and ¹⁵N NMR Techniques
While ¹H-detected NMR is the traditional workhorse for protein studies due to the high gyromagnetic ratio of the proton, it faces significant limitations when applied to intrinsically disordered proteins (IDPs). wpmucdn.com IDPs are characterized by a lack of stable tertiary structure, which results in poor chemical shift dispersion in the ¹H dimension of the spectrum, leading to extensive resonance overlap that hampers analysis. wpmucdn.comresearchgate.net
To overcome this challenge, ¹³C and ¹⁵N direct-detect NMR methods have been developed as powerful alternatives. researchgate.net By observing the signals from ¹³C or ¹⁵N nuclei, which have a much larger chemical shift range than protons, these experiments achieve superior spectral resolution for flexible and disordered systems. wpmucdn.comresearchgate.net The incorporation of L-Histidine-¹⁵N is essential for these experiments, providing the ¹⁵N nucleus that is either directly detected or used to relay magnetization in ¹³C-detect experiments.
A prime example is the two-dimensional ¹³C,¹⁵N-CON experiment , which serves as an effective substitute for the conventional ¹H,¹⁵N-HSQC. wpmucdn.com This technique is particularly valuable for studying IDPs, which are often rich in proline residues. Since prolines lack a backbone amide proton, they are invisible in ¹H,¹⁵N-HSQC spectra. However, they are readily identified in ¹³C,¹⁵N-CON spectra by their unique ¹⁵N chemical shift. wpmucdn.compsu.edu Moreover, these direct-detect methods are more tolerant of experimental conditions like high salt concentrations and are insensitive to the rapid hydrogen exchange that can broaden or eliminate signals in ¹H-detected experiments. wpmucdn.comresearchgate.net
A specialized application involves using ¹⁵N selectively filtered ¹³C NMR spectroscopy to distinguish between the different tautomeric states of histidine residues in the solid state. nih.gov This is critical as the tautomeric state of histidine is often linked to its biological function. In this method, ¹³C signals are observed, but selective pulses are applied to the ¹⁵N frequency to filter the spectrum based on whether the nitrogen is protonated or not. nih.gov This allows for the unambiguous assignment of ¹³C resonances to specific tautomers (e.g., Nδ1-H, Nε2-H, or the charged state) within a complex mixture, providing information that is difficult to obtain otherwise. nih.gov
| Feature | ¹H-Detected NMR (e.g., ¹H,¹⁵N-HSQC) | ¹³C/¹⁵N-Detected NMR (e.g., ¹³C,¹⁵N-CON) |
|---|---|---|
| Spectral Dispersion for IDPs | Poor, leading to significant resonance overlap. wpmucdn.com | Excellent, due to the larger chemical shift range of ¹³C and ¹⁵N. researchgate.net |
| Observation of Proline Residues | Not observed (lack amide proton). wpmucdn.com | Readily observed and assigned. psu.edu |
| Sensitivity to Solvent Exchange | High; signals can be broadened or lost. researchgate.net | Insensitive to proton exchange. researchgate.net |
| Tolerance to High Salt | Signal sensitivity can be significantly reduced. nih.gov | Tolerant to high salt concentrations. wpmucdn.com |
Applications of L Histidine 15n Hydrochloride Hydrate in Mass Spectrometry Based Research
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical technique for understanding the intricate network of metabolic reactions within a cell. By introducing isotopically labeled substrates, such as L-Histidine-15N, researchers can track the flow of atoms through metabolic pathways, providing a quantitative measure of the rates (fluxes) of these reactions.
L-Histidine, with its three nitrogen atoms—one in the α-amino group and two in the imidazole (B134444) side chain—is an excellent tracer for studying nitrogen metabolism. nih.govnih.gov The nitrogen atoms in histidine are incorporated through distinct biosynthetic routes, making 15N-labeled histidine a valuable probe for dissecting these pathways. nih.govnih.gov When L-Histidine-15N is introduced into a biological system, the 15N label is incorporated into various nitrogen-containing metabolites. By using mass spectrometry to measure the distribution of the 15N isotope in different molecules over time, researchers can map the flow of nitrogen and quantify the fluxes through specific metabolic pathways. sigmaaldrich.comyoutube.com
A key advantage of using 15N-labeled compounds in MFA is the ability to perform dual isotopic labeling studies, often in conjunction with 13C-labeled carbon sources. sigmaaldrich.comyoutube.com This approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. sigmaaldrich.comyoutube.com For instance, studies in mycobacteria have utilized 13C and 15N dual labeling to reveal that glutamate (B1630785) is a central hub for nitrogen metabolism, donating its nitrogen to various other amino acids through transamination reactions. sigmaaldrich.comyoutube.com While these studies may use a general 15N source like ammonium (B1175870) chloride, the principles of tracing nitrogen flux are directly applicable to experiments using L-Histidine-15N to investigate the specific metabolic fate of histidine's nitrogen atoms.
Recent advancements have enabled the intramolecular analysis of 15N in histidine, allowing researchers to differentiate the isotopic enrichment of the α-amino nitrogen from the side-chain nitrogens. nih.govnih.gov This level of detail provides unprecedented insight into the specific biosynthetic and catabolic processes involving histidine, such as deamination reactions. nih.govnih.gov
Isotope pool dilution is a powerful technique used to measure the rate of production of a specific molecule in a biological system. In the context of L-Histidine-15N, this method can be used to determine the rate of endogenous histidine synthesis or the breakdown of proteins that release unlabeled histidine. The fundamental principle involves introducing a known amount of L-Histidine-15N (the "tracer") into the system and then measuring the change in the isotopic enrichment of the histidine pool over time. nih.govchempep.com
The rate at which the 15N-labeled histidine is diluted by newly synthesized, unlabeled (14N) histidine reflects the rate of appearance of the unlabeled compound. This technique has been successfully applied to measure the gross rates of amino acid production from the breakdown of proteins in complex environmental samples like soil. nih.gov While these studies often use a mixture of 15N-labeled amino acids, the methodology is directly applicable to using L-Histidine-15N specifically to quantify histidine production rates. nih.govchempep.com The precision of this method relies on accurate measurement of the 15N:14N ratio in the amino acid pool by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
Table 1: Key Steps in an Isotope Pool Dilution Assay with L-Histidine-15N
| Step | Description |
| 1. Tracer Introduction | A known quantity of L-Histidine-15N (hydrochloride hydrate) is introduced into the biological system under study. |
| 2. Sampling | Samples are collected from the system at various time points after the introduction of the tracer. |
| 3. Metabolite Extraction | Histidine is extracted from the collected samples. |
| 4. Mass Spectrometry Analysis | The isotopic ratio (15N/14N) of the extracted histidine is measured using a mass spectrometer. |
| 5. Calculation of Production Rate | The rate of dilution of the 15N label is used to calculate the rate of production of unlabeled histidine. |
L-Histidine-15N is instrumental in studying the dynamics of amino acid turnover, which encompasses both the synthesis and degradation of histidine, as well as its interconversion with other molecules. By monitoring the incorporation of the 15N label into proteins and its transfer to other metabolites, researchers can quantify the rates of these processes. nih.govbiorxiv.org
For example, a study on the effects of histidine administration highlighted its influence on the metabolism of other amino acids, such as alanine, glutamine, and branched-chain amino acids. biorxiv.org Using L-Histidine-15N in such a study would allow for direct tracing of the nitrogen from histidine to these other amino acids, providing quantitative data on the interconversion pathways.
Furthermore, the analysis of intramolecular 15N distribution in histidine can reveal specific catabolic events. nih.govnih.gov For instance, a higher 15N enrichment in the α-amino group compared to the side-chain nitrogens can indicate preferential deamination, a key step in amino acid catabolism. nih.govnih.gov This level of detail is crucial for building accurate models of amino acid metabolism and understanding how these pathways are regulated in health and disease.
Elucidation of Enzymatic Reaction Mechanisms with L Histidine 15n Hydrochloride Hydrate
Investigation of Active Site Chemistry and Catalysis
The unique properties of the histidine imidazole (B134444) side chain, which can act as a general acid or base, a nucleophile, or a metal ligand, frequently place it at the heart of enzymatic active sites. nih.govnih.govwikipedia.org The use of L-Histidine labeled with ¹⁵N allows for detailed investigation of these roles through techniques like NMR spectroscopy. acs.org ¹⁵N NMR is particularly powerful because the chemical shifts of the imidazole nitrogen atoms are highly sensitive to their protonation state and hydrogen-bonding environment. acs.orgnih.govwikipedia.org
Researchers have systematically classified the isotropic ¹⁵N chemical shifts of imidazole ring nitrogens based on their protonation states, providing a clear method to distinguish between the neutral (τ and π) and positively charged forms of histidine within an enzyme. acs.orgnih.gov For example, the chemical shift of a non-protonated nitrogen is typically around 250 ppm, while a protonated nitrogen resonates between 170–180 ppm. nih.gov This distinction is critical for understanding the catalytic mechanism, as the enzyme's function often depends on a specific tautomeric or protonation state of a key histidine residue. nih.gov
Studies using ¹⁵N-labeled histidine have provided significant insights into various enzymes:
Serine Proteases: In enzymes like subtilisin BPN', ¹⁵N NMR has been used to assign every resonance of all histidine side chains, identifying the active site His64 and characterizing its unusual pKa and proton exchange behavior, which are crucial for catalysis. science.gov
Metalloenzymes: In iron-containing superoxide (B77818) dismutase (FeSOD), ¹⁵N-NMR allows for the direct observation of the histidine residues ligated to the Fe(II) ion in the active site. nih.gov This enables researchers to study the electronic structure of the metal center and understand how mutations, even those not directly ligated to the metal, can affect the enzyme's reactivity. nih.gov
Deoxyribozymes: In the l-histidine-dependent deoxyribozyme (HD3), studies have shown that L-histidine is essential for inducing the conformational changes required to form the active catalytic structure. mdpi.comnih.gov
The data below summarizes typical ¹⁵N chemical shifts, which are instrumental in identifying the state of histidine residues in an enzyme's active site.
| Histidine State | Nitrogen Atom | Typical ¹⁵N Chemical Shift (ppm) | Significance |
|---|---|---|---|
| Neutral (τ tautomer) | Nδ1-H | ~170-180 | Protonated, acts as H-bond donor |
| Neutral (τ tautomer) | Nε2 | ~250 | Unprotonated, acts as H-bond acceptor/base |
| Neutral (π tautomer) | Nδ1 | ~250 | Unprotonated, acts as H-bond acceptor/base |
| Neutral (π tautomer) | Nε2-H | ~170-180 | Protonated, acts as H-bond donor |
| Cationic (Protonated) | Nδ1-H | ~170-190 | Both nitrogens are protonated; acts as an acid |
| Cationic (Protonated) | Nε2-H |
This table is generated based on data from multiple sources. nih.govwikipedia.orgresearchgate.net
Probing Proton Transfer Pathways and Mechanisms
Histidine residues are frequently involved in proton transfer networks, acting as shuttles that facilitate reactions by moving protons within an active site or between the active site and the solvent. nih.govwikipedia.orgacs.org Understanding the kinetics of these proton exchange processes is critical, as they can be the rate-limiting step in enzymatic catalysis. nih.govacs.org By using ¹⁵N-labeled histidine and measuring pH-dependent transverse relaxation rates (R₂) in NMR experiments, researchers can determine the precise kinetics of proton exchange among the different states of the imidazole side chain. nih.govresearchgate.net
A detailed study on histidine residues covering a range of pKa values revealed that the mechanism of proton exchange with the solvent is pH-dependent. nih.govacs.org
At acidic to neutral pH , proton exchange is primarily mediated by hydronium ions (H₃O⁺). nih.govacs.org
At basic pH , the dominant mechanism switches to being mediated by hydroxide (B78521) ions (OH⁻). nih.govacs.org
For histidine residues with a pKa near neutral pH, the proton transfer rate can be extremely fast, approaching the diffusion limit. nih.govacs.org These studies can also identify direct proton transfer pathways between the two neutral tautomers (Nδ1-H and Nε2-H), likely facilitated by a bridging water molecule or hydroxide ion. nih.govacs.org This detailed kinetic information, made accessible by ¹⁵N labeling, is crucial for building accurate models of enzyme-catalyzed reactions involving acid/base chemistry. nih.govresearchgate.net For example, in carbonic anhydrase, a histidine proton shuttle is essential for rapidly moving protons away from a zinc-bound water molecule, which regenerates the active form of the enzyme. wikipedia.orgnih.gov
The following table presents kinetic data for proton exchange for a histidine residue with a pKa of approximately 6.88, illustrating the rates determined through such NMR studies.
| Process | Rate Constant | Value |
|---|---|---|
| Protonation (H₃O⁺ mediated) | kon | ~4 x 10¹¹ M⁻¹ s⁻¹ |
| Deprotonation | koff | 0.8 x 10⁵ s⁻¹ |
| Direct Tautomer Exchange (Water mediated) | kτπ/kπτ | Determined |
Table data is based on findings for a histidine with a pKa near 7, as described in the referenced literature. nih.govacs.org
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org KIEs provide insight into bond-breaking and bond-forming steps, helping to identify the rate-determining step and characterize the transition state of a reaction. nih.goveinsteinmed.edu
Primary and Secondary Isotope Effects
A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage, but its vibrational environment changes during the reaction. nih.gov The use of ¹⁵N-labeled histidine allows for the measurement of nitrogen KIEs, while studies can also incorporate deuterium (B1214612) isotope effects (by using deuterated substrates or D₂O solvent) to probe proton transfers. nih.govnih.gov These combined isotope effect studies provide a more complete picture of the transition state. nih.gov
Heavy-Atom Isotope Effects (e.g., ¹⁵N KIEs)
Heavy-atom KIEs, such as those involving ¹⁵N, are particularly informative for reactions where a C-N bond is cleaved or the hybridization state of a nitrogen atom changes. nih.gov In a seminal study on E. coli cytidine (B196190) deaminase, which has a critical histidine in its active site, the primary ¹⁵N KIE for the deamination of cytidine was measured. nih.gov The results showed a small but significant KIE of 1.0109 for the wild-type enzyme. nih.gov However, for mutants with reduced catalytic activity, such as His102Asn, the KIE was much larger. nih.gov By correcting for other factors, an intrinsic ¹⁵N KIE of 1.033 for C-N bond cleavage was determined. nih.gov This indicates that for the wild-type enzyme, the chemical step of C-N bond breaking is only partially rate-limiting, whereas for the less efficient mutant, it becomes much more significant. nih.gov
Further advanced studies have used "heavy enzymes," where the entire protein is labeled with ¹³C, ¹⁵N, and ²H. nih.govpnas.org To isolate the effect of specific residues, researchers created a purine (B94841) nucleoside phosphorylase (PNP) where only the eight histidine residues were labeled with ¹⁵N and ²H. nih.gov They found that even this localized mass increase slowed the chemical reaction step, providing direct evidence that the vibrational motions of active site histidine residues are coupled to the formation of the reaction's transition state. nih.govpnas.org
The table below presents ¹⁵N KIE data from the cytidine deaminase study.
| Enzyme | Condition | ¹⁵N KIE (15(V/K)) | Interpretation |
|---|---|---|---|
| Wild-Type Cytidine Deaminase | pH 7.3, H₂O | 1.0109 | C-N bond cleavage is partially rate-determining. |
| Wild-Type Cytidine Deaminase | pH 4.2, H₂O | 1.0123 | KIE is pH-dependent. |
| Wild-Type Cytidine Deaminase | pD 7.3, D₂O | 1.0086 | Solvent isotope effect influences the observed KIE. |
| His102Asn Mutant | pH 7.3, H₂O | 1.0158 | Chemical transformation is more rate-determining. |
| His102Asn Mutant | (Corrected) | 1.033 | Represents the intrinsic KIE for C-N bond cleavage. |
Table data from the study on E. coli cytidine deaminase. nih.gov
Analysis of Binding Isotope Effects and Transition State Characterization
When an isotopically labeled substrate binds to an enzyme, changes in its bond vibrational environment can lead to a preference for either the light or heavy isotope in the bound state. nih.gov This phenomenon gives rise to a Binding Isotope Effect (BIE), which provides high-resolution information about how the substrate is distorted or strained upon binding to the catalytic site. nih.gov While BIEs can sometimes complicate the interpretation of KIEs, they are a valuable tool in their own right for understanding ligand-enzyme interactions. nih.gov For example, a BIE measured for an analogue binding to lactate (B86563) dehydrogenase was traced to a specific bifurcated hydrogen bond between the substrate and an active site histidine. nih.gov By measuring a complete set of KIEs for a reaction, researchers can build a detailed model of the bond vibrational environment of every atom at the transition state, which is invaluable for designing potent transition-state analogue inhibitors. einsteinmed.edu
Allosteric Regulation and Conformational Coupling in Enzyme Function
Enzyme activity is often regulated by allosteric mechanisms, where the binding of a molecule at one site affects the protein's conformation and its activity at a distant active site. Histidine residues, due to their sensitivity to the local environment and their role in protein dynamics, are frequently involved in these regulatory conformational changes. nih.govresearchgate.net
The labeling of histidine with ¹⁵N provides a powerful spectroscopic handle to monitor these changes. NMR relaxation studies on ¹⁵N-labeled proteins can detect and characterize conformational exchange processes on the microsecond-to-millisecond timescale. nih.gov In one such study on plastocyanin, the protonation and deprotonation of two specific histidine residues were shown to induce conformational dynamics throughout the protein, demonstrating a direct link between a local chemical event (protonation) and a broader structural response. nih.gov
In other systems, the binding of L-histidine itself can be the allosteric trigger. For the deoxyribozyme HD3, binding of L-histidine is required to induce a significant conformational change that folds the enzyme into its active structure. mdpi.comnih.gov This highlights a direct coupling between ligand binding and the formation of a catalytically competent state. nih.gov
Furthermore, the "heavy enzyme" experiments on purine nucleoside phosphorylase, where only histidine residues were isotopically labeled, demonstrated a form of conformational coupling at the most fundamental level. nih.govpnas.org The results showed that femtosecond-timescale atomic vibrations within the active site histidines are coupled to barrier crossing (the chemical event itself), a distinct process from the slower, larger-scale motions typically associated with allostery. nih.govpnas.org This indicates that the dynamic coupling between a residue's motion and its catalytic function is a key feature of enzyme action.
Advanced Spectroscopic and Biophysical Investigations Utilizing L Histidine 15n Hydrochloride Hydrate
Two-Dimensional Infrared (2D IR) Spectroscopy for Side-Chain Dynamics and Protonation State Assessment
Two-dimensional infrared (2D IR) spectroscopy is an ultrafast technique that can elucidate transient molecular structures and their dynamics in solution. mit.edu By spreading the vibrational spectrum across two frequency axes, 2D IR provides information on the coupling between different vibrational modes and the conformational heterogeneity of molecules. mit.edumdpi.com
For histidine, 2D IR spectroscopy, particularly when combined with isotopic labeling like 15N, is a potent tool for assessing the side-chain's tautomeric and protonation state. nih.govacs.org The imidazole (B134444) ring of histidine can exist in different forms, and these structural variations are critical for its role in biological functions such as pH sensing and catalysis. nih.gov Probing these fast conformational transitions has been historically challenging. nih.gov
Research using a histidine dipeptide model has shown that the amide I vibrational band of histidine is sensitive to the state of its side chain. nih.govnih.gov The 2D IR spectrum reveals spectrally distinct components that can be assigned to specific tautomers and hydration states. nih.govnih.gov For instance, studies have identified three resolvable features in the amide I region, each corresponding to a different structural state of the histidine side chain. nih.govacs.org The use of 15N labeling enhances the ability to distinguish the signals from the histidine residue of interest from the background of other protein vibrations, a technique known as isotope editing. nih.govacs.org This approach holds significant promise for revealing the structural dynamics of key histidine residues that are crucial for protein function. nih.govacs.org
Table 1: Amide I 2D IR Spectral Assignments for a Histidine Dipeptide Model at Varying pH
| Approximate Frequency (cm⁻¹) | Assignment |
| 1630 | τ tautomer nih.govacs.orgnih.gov |
| 1644 | π tautomer (hydrated amide) nih.govacs.orgnih.gov |
| 1656 | π tautomer (dehydrated amide) nih.govacs.orgnih.gov |
Ultraviolet (UV) Resonance Raman Spectroscopy for Imidazole Vibrations
Ultraviolet (UV) resonance Raman (UVRR) spectroscopy is a powerful technique for selectively examining the vibrational modes of aromatic amino acid side chains, including the imidazole ring of histidine. nih.gov By tuning the laser excitation wavelength to coincide with the electronic transitions of the imidazole ring (typically below 210 nm), the Raman signals from histidine can be selectively enhanced, making them detectable even within the crowded spectrum of a large protein. nih.govresearchgate.net
The vibrational modes of the imidazole ring are sensitive to its protonation state, coordination with metal ions, and hydrogen bonding environment. nih.gov Isotopic substitution with 15N in the imidazole ring induces measurable shifts in the vibrational frequencies. nih.gov These isotopic shifts are invaluable for the definitive assignment of specific vibrational modes. nih.gov A systematic study combining experimental measurements and computational analysis has correlated the 15N isotopic shifts across different protonation states of imidazole, providing a robust framework for interpreting UVRR spectra of histidine in proteins. nih.gov This allows researchers to monitor changes in the local environment of histidine residues during protein function. nih.gov
Table 2: Experimental Frequencies and 15N Isotopic Shifts (Δ¹⁵N) for In-Plane Vibrational Modes of Imidazole Derivatives
Frequencies are given in cm⁻¹. Data adapted from studies using 229 nm and 488 nm excitation. nih.gov
| Molecule | Protonation State | Frequency (cm⁻¹) | Δ¹⁵N (cm⁻¹) |
| Imidazole | Neutral | 1484 | -3 |
| Imidazole | Cation | 1498 | -4 |
| Imidazole | Anion | 1478 | -2 |
| 4-Methylimidazole | Neutral | 1491 | -2 |
| 4-Methylimidazole | Cation | 1500 | -4 |
| 4-Methylimidazole | Anion | 1482 | -2 |
Electron Paramagnetic Resonance (EPR) with 15N-Labeled Spin Probes
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. ethz.ch While most amino acids are not intrinsically paramagnetic, EPR can be used to study protein structure and dynamics through a method called site-directed spin labeling (SDSL). ethz.chnih.gov In SDSL, a stable radical, or "spin probe," is covalently attached to a specific site in the protein, often a cysteine or histidine residue. nih.govnih.gov
The EPR spectrum of the spin label is highly sensitive to its local environment, providing information about the mobility of the spin-labeled side chain and its relation to the surrounding protein structure. nih.gov The resolution and sensitivity of EPR can be significantly enhanced by using isotopically labeled spin probes. nih.gov Specifically, substituting the natural 14N (nuclear spin I=1) in a nitroxide spin label with 15N (nuclear spin I=1/2) simplifies the EPR spectrum from a three-line pattern to a two-line pattern and sharpens the spectral features. nih.gov
This isotopic substitution leads to marked improvements in sensitivity and resolution, particularly for studying the slow motions characteristic of biological macromolecules. nih.gov For example, studies on spin-labeled enzymes have shown that a [15N, 2H]-labeled spin probe provided a 3-fold gain in sensitivity compared to the unlabeled probe. nih.gov This enhancement allows for more accurate characterization of the motional properties of the labeled protein region and reduces the time required for data analysis. nih.gov While L-Histidine-15N itself is not the spin probe, its side chain is a common target for modification with such 15N-containing spin labels, making this technique relevant to the study of histidine environments.
Table 3: Comparison of EPR Spectral Properties for Unlabeled vs. Isotopically Labeled Spin Probes Attached to a Protein
| Spin Label | Relative Sensitivity Gain | Key Spectral Feature Improvement |
| Standard (¹⁴N, ¹H) MSL | 1x | Baseline |
| Deuterated ([²H]) MSL | 1.5x | Increased sensitivity nih.gov |
| ¹⁵N-Substituted and Deuterated ([¹⁵N, ²H]) MSL | 3x | Striking increases in resolution; no overlap of nuclear manifolds nih.gov |
Neutron Scattering and Related Techniques for Hydrogen Bonding Environments
Understanding the hydrogen bonding networks within proteins is crucial, as they are fundamental to protein folding, stability, and catalytic function. While X-ray crystallography is a primary tool for determining protein structures, it cannot directly visualize hydrogen atoms. Neutron scattering techniques, particularly neutron crystallography, overcome this limitation. researchgate.netnih.gov Neutrons scatter from atomic nuclei, and the scattering length of hydrogen (and its isotope deuterium) is comparable to that of heavier atoms like carbon and nitrogen, allowing for the direct determination of proton positions and hydrogen bond geometries. researchgate.netcas.cz
Neutron crystallography is exceptionally well-suited for determining the precise protonation states of histidine residues, which can act as both hydrogen bond donors and acceptors. nih.gov By analyzing neutron scattering maps, researchers can unambiguously identify whether the imidazole ring is singly protonated at Nδ1 or Nε2, or doubly protonated and positively charged. researchgate.netnih.gov This information is critical for understanding enzymatic mechanisms and pH-dependent processes. nih.gov
Studies on L-histidine hydrochloride monohydrate using neutron diffraction have provided precise measurements of the hydrogen bond lengths and angles within the crystal lattice, serving as a benchmark for understanding these interactions in more complex protein environments. researchgate.netnih.gov The combination of neutron crystallography with 15N isotopic labeling (often in complementary NMR studies) provides a powerful synergistic approach to characterizing the structure, dynamics, and hydrogen bonding environment of histidine residues in proteins. nih.govosti.gov
Table 4: Selected Interatomic Distances in L-Histidine Hydrochloride Monohydrate Determined by Neutron Diffraction
| Atom Pair | Distance (Å) |
| Nδ1 - Hδ1 | 1.07 (assumed in some studies based on neutron data) nih.gov |
| C-N (imidazole ring) | 1.326 (X-ray) / 1.294 (Neutron) cas.cz |
Computational and Theoretical Approaches Complementing L Histidine 15n Hydrochloride Hydrate Research
Molecular Dynamics (MD) Simulations of Protein Systems
Molecular dynamics (MD) simulations have become an indispensable tool for studying the physical movements of atoms and molecules over time. researchgate.net For proteins incorporating L-Histidine-15N, MD simulations provide a detailed view of their conformational landscape and interaction dynamics.
The incorporation of L-Histidine-15N provides a valuable probe for studying protein dynamics, and MD simulations can directly model the conformational changes that are experimentally observed. These simulations can track the fluctuations of the histidine side chain and the protein backbone, offering insights into the flexibility and stability of different protein regions. For instance, MD simulations can be used to study how the protonation state of a histidine residue, which can be experimentally determined using 15N NMR, influences the conformational dynamics of a protein. youtube.comnih.gov Studies have shown that even the attachment of a polyhistidine tag can alter the picosecond dynamics of a protein, a phenomenon that can be investigated in detail using MD simulations. nih.gov
The protonation state of histidine residues is a critical factor in protein structure and function, and MD simulations are employed to assess the impact of different protonation states on conformational stability. youtube.comresearchgate.net By systematically varying the protonation state of histidine residues in a simulation, researchers can identify which state leads to a more stable and realistic protein conformation, often measured by the root-mean-squared deviation (RMSD) from a known structure. youtube.com Furthermore, MD simulations can be used to explore the conformational ensembles of intrinsically disordered proteins, where the flexibility of residues like histidine plays a significant role. nih.gov
A key aspect of these simulations is the ability to connect with experimental data. For example, NMR relaxation data, which is sensitive to molecular motions on various timescales, can be compared with trajectories from MD simulations to validate and refine the computational models. youtube.com A combined analysis of 15N NMR relaxation rates and chemical shifts can provide a detailed, quantitative characterization of conformational exchange processes in proteins on the microsecond to millisecond timescale. youtube.com
Table 1: Applications of MD Simulations in Studying Conformational Dynamics of Histidine-Containing Proteins
| Application | Description | Key Insights |
| Protonation State Analysis | Simulating a protein with different histidine protonation states (singly protonated on Nδ1 or Nε2, or doubly protonated) to determine the most stable conformation. youtube.comnih.gov | Identification of the physiologically relevant protonation states and their influence on local and global protein structure. |
| Flexibility and Order Parameter Calculation | Calculating the root-mean-square fluctuation (RMSF) of atoms to identify flexible regions of the protein. These can be compared to experimental order parameters from 15N NMR. | Quantifying the mobility of the histidine side chain and its impact on the surrounding protein environment. |
| Unfolding and Folding Pathways | Simulating the unfolding or folding of a protein or protein domain to understand the sequence of events and the role of specific residues like histidine. nih.gov | Elucidation of the intermediate states and the critical interactions that drive the folding process. |
| Effect of Modifications | Studying the impact of post-translational modifications or the addition of affinity tags (e.g., His-tag) on protein dynamics. nih.gov | Understanding how chemical modifications can alter the natural conformational landscape of a protein. |
L-Histidine residues are frequently found in the binding sites of proteins and play crucial roles in recognizing and binding to ligands and other proteins. nih.gov MD simulations are a powerful tool for investigating the dynamics of these interactions, providing a moving picture of the binding process that complements static structural data. cas.czfrontiersin.orgnih.gov The use of L-Histidine-15N in conjunction with NMR spectroscopy can provide experimental restraints to validate and guide these simulations.
In the context of ligand binding, MD simulations can be used to:
Predict Binding Poses: While docking methods provide initial predictions of how a ligand might bind, MD simulations can refine these poses by accounting for the flexibility of both the protein and the ligand. nih.gov
Assess Binding Stability: By running simulations of the protein-ligand complex, researchers can observe the stability of the interactions over time. The persistence of hydrogen bonds and other non-covalent interactions involving histidine can indicate a stable binding mode. nih.gov
Explore Binding Pathways: Advanced MD techniques, such as accelerated MD, can be used to simulate the entire process of a ligand binding to or unbinding from a protein, revealing the pathway and any intermediate states. nih.gov
For protein-protein interactions, MD simulations can reveal:
Interface Dynamics: The interface between two interacting proteins is not static. MD simulations can show how the side chains of residues at the interface, including histidine, rearrange to optimize the interaction. nih.gov
Key Interacting Residues: By analyzing the simulation trajectories, it is possible to identify the specific residues that form the most stable and persistent contacts, highlighting the importance of particular histidines in the interaction. researchgate.net
Allosteric Effects: The binding of a molecule at one site on a protein can influence the conformation and dynamics at a distant site. MD simulations can help to elucidate the pathways of these allosteric communications, which may involve networks of interacting residues that include histidine.
The protonation state of histidine is also critical in these interactions. MD simulations can be used to study how changes in pH might affect the binding of a ligand or another protein by altering the charge and hydrogen-bonding capacity of a key histidine residue. ambermd.org
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
While MD simulations based on classical mechanics are powerful, they cannot describe the electronic changes that occur during chemical reactions or accurately predict certain spectroscopic properties. For these applications, quantum mechanical (QM) methods are required. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise by treating a small, critical region of the system (e.g., a reacting histidine and its immediate environment) with QM, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. nih.govrsc.org
One of the most powerful applications of QM and QM/MM methods in the context of L-Histidine-15N research is the prediction of NMR parameters. The 15N chemical shift is highly sensitive to the local electronic environment. nih.gov QM calculations can predict these chemical shifts with a high degree of accuracy, providing a direct link between the computed structure and the experimental NMR data.
Key applications include:
Validating Structural Models: By comparing the QM-calculated 15N chemical shifts for a proposed protein structure with the experimentally measured values, researchers can assess the accuracy of the structural model.
Determining Protonation States: The 15N chemical shifts of the two nitrogen atoms in the histidine imidazole (B134444) ring are very different depending on the protonation state. QM calculations can accurately predict the chemical shifts for each state (Nδ1-H, Nε2-H, and the protonated HisH+ state), allowing for an unambiguous assignment of the experimentally observed state. researchgate.net
Calculating Chemical Shift Anisotropy (CSA): In addition to the isotropic chemical shift, QM methods can calculate the full chemical shift tensor, which describes the orientation dependence of the chemical shift. nih.govacs.org The principal components of the 15N CSA tensor are sensitive to the secondary structure and hydrogen bonding environment of the histidine residue. nih.gov
Recent studies have demonstrated that fragment-based ab initio methods can predict 15N isotropic chemical shifts in molecular crystals with a root-mean-square error of around 4.2 ppm using hybrid density functionals. manchester.ac.uk For accurate predictions in proteins, QM/MM approaches are often necessary to account for the influence of the protein environment on the electronic structure of the 15N-labeled histidine. nih.gov
Table 2: Comparison of Experimental and QM/MM Calculated 15N Chemical Shift Parameters
| Parameter | Description | Typical Experimental Range (ppm) | Importance of QM/MM Calculation |
| Isotropic Chemical Shift (δ_iso) | The average chemical shift, independent of orientation. | ~100 - 250 ppm for histidine nitrogens | High accuracy prediction for structure validation and protonation state determination. |
| Chemical Shift Anisotropy (CSA) | The orientation-dependent part of the chemical shift. Often characterized by the span (Ω) or the anisotropy (Δσ). | Span can be > 200 ppm | Provides detailed information on the local electronic structure and geometry. |
| Principal Components (δ11, δ22, δ33) | The values of the chemical shift along the principal axes of the CSA tensor. | Varies significantly with environment | Their orientation and magnitude are sensitive probes of hydrogen bonding and secondary structure. nih.gov |
Histidine residues are frequently found in the active sites of enzymes, where they often act as general acids or bases, or as nucleophiles. The incorporation of 15N at a specific position in the histidine ring can lead to kinetic isotope effects (KIEs) if the nitrogen atom is involved in bond-making or bond-breaking in the rate-determining step of the reaction.
QM/MM simulations are the primary computational tool for studying enzymatic reaction mechanisms. nih.govnih.govrsc.org They allow researchers to:
Map Potential Energy Surfaces: By calculating the energy of the system as the reaction proceeds, a potential energy surface can be constructed. This surface reveals the lowest energy path from reactants to products.
Identify Transition States: The highest point on the minimum energy path is the transition state. QM/MM calculations can determine the geometry and energy of the transition state, which is crucial for understanding the reaction rate. nih.gov
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which can be directly related to the reaction rate. QM/MM methods can predict how mutations or changes in the environment (like the protonation state of a nearby residue) affect this barrier.
Model Kinetic Isotope Effects (KIEs): By calculating the vibrational frequencies of the atoms in the reactant and transition states for both the 14N and 15N isotopologues, it is possible to predict the KIE. Comparing the calculated KIE with experimental values provides a stringent test of the computed reaction mechanism.
For example, in an enzyme where a histidine acts as a proton shuttle, QM/MM simulations can model the proton transfer steps and predict the effect of 15N labeling on the reaction rate. These studies provide invaluable insights into how enzymes achieve their remarkable catalytic efficiency. nih.gov
Force Field Development and Parameterization for Isotopic Systems
The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. cas.cz A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. Standard force fields like AMBER and CHARMM are parameterized for the common, naturally abundant isotopes. ambermd.org
When working with isotopically labeled compounds like L-Histidine-15N, it is important to consider whether the standard force field parameters are adequate. For most applications in classical MD simulations, the change in mass due to isotopic substitution (e.g., 14N to 15N) is the primary difference. This change in mass does not affect the potential energy surface, which is determined by the electronic structure. Therefore, the bond lengths, angles, and charge parameters from a standard force field are generally considered transferable to the isotopically labeled molecule. The atomic masses in the simulation topology file are simply updated to reflect the presence of the 15N isotope.
However, for more subtle effects or for certain types of calculations, re-parameterization may be necessary. The development of new force field parameters, especially for non-standard amino acids or cofactors, is a meticulous process. youtube.com It typically involves:
Quantum Mechanical Calculations: High-level QM calculations are performed on small model compounds (e.g., a histidine dipeptide) to generate reference data. This data includes optimized geometries, vibrational frequencies, and potential energy surfaces for the rotation of dihedral angles. youtube.com
Parameter Fitting: The parameters of the force field (e.g., bond force constants, equilibrium angles, dihedral torsion parameters) are then adjusted to reproduce the QM data as closely as possible.
Validation: The new parameters are tested by running simulations on larger systems and comparing the results to experimental data, such as NMR J-couplings or thermodynamic properties. youtube.com
While a full re-parameterization for a simple isotopic substitution like 15N is uncommon for standard MD, the principles of force field development are crucial when dealing with modified histidines or when aiming to reproduce vibrational spectra where isotopic shifts are important. The continuous development of more accurate force fields, such as AMBER-FB15, which are systematically parameterized against high-quality QM data, improves the predictive power of simulations for all amino acids, including histidine. youtube.com
Emerging Research Frontiers and Future Prospects for L Histidine 15n Hydrochloride Hydrate Applications
Integration with Complementary Structural Biology Techniques (e.g., Cryo-Electron Microscopy)
The convergence of multiple structural biology techniques is providing unprecedented insights into the architecture and function of complex biological machinery. While NMR spectroscopy using isotopically labeled samples like L-Histidine-¹⁵N excels at providing high-resolution information on protein dynamics and local structure in solution, cryogenic electron microscopy (cryo-EM) has revolutionized the study of large protein complexes and membrane proteins in near-native states. The future of structural biology lies in integrating these powerful approaches.
Cryo-EM can deliver high-resolution static snapshots of macromolecular assemblies. A notable example is the use of cryo-EM to capture the structure of an LnaB-actin complex, where it was possible to directly visualize a catalytic histidine residue of the LnaB enzyme covalently attached to an adenosine (B11128) monophosphate (AMP) molecule. nih.gov This observation provided direct structural evidence for histidine AMPylation as a post-translational modification (PTM) and suggested a novel catalytic mechanism. nih.gov
Validate and Refine Cryo-EM Models: NMR can confirm the local structure and protonation state of specific histidine residues within the larger complex visualized by cryo-EM.
Probe Dynamics and Allostery: NMR relaxation experiments on ¹⁵N-labeled histidine can reveal the mobility of the imidazole (B134444) side chain, providing insights into conformational changes and allosteric communication that are invisible in a static cryo-EM map. nih.gov
Characterize Transient States: NMR is adept at studying transiently formed, functionally important states, such as enzyme-substrate complexes or intermediate states in a catalytic cycle, which can be difficult to capture by cryo-EM alone. nih.gov
The synergy between these techniques allows for a more complete understanding, where cryo-EM provides the high-resolution "scaffold" and NMR, using probes like L-Histidine-¹⁵N, "paints" in the atomic-level details of dynamics, interactions, and chemical states.
Development of Novel Site-Specific and Advanced Isotopic Labeling Methodologies
The utility of L-Histidine-¹⁵N is greatly enhanced by advanced labeling strategies that go beyond uniform labeling. The development of site-specific labeling, where only histidine residues are isotopically labeled, is crucial for simplifying complex NMR spectra of large proteins and focusing on specific regions of interest, such as an enzyme's active site.
One of the primary challenges in selective labeling, particularly in eukaryotic expression systems like Human Embryonic Kidney (HEK)293 cells, is metabolic scrambling, where the labeled amino acid is converted into other amino acids. nih.gov However, research has shown that the α-¹⁵N atom from histidine experiences minimal metabolic scrambling, making it an excellent candidate for selective labeling strategies in these systems. nih.gov This allows for the production of complex, post-translationally modified proteins with ¹⁵N labels exclusively at histidine positions, enabling targeted NMR studies. nih.gov
Further advancements in labeling methodologies include:
Paramagnetic Relaxation Enhancement (PRE): This NMR technique uses a paramagnetic center, such as a copper ion (Cu²⁺) chelated to a solvent-exposed histidine residue, to measure long-range distances within a protein. westmont.edu By selectively labeling a protein with L-Histidine-¹⁵N and introducing a mutation to place a histidine at a specific site, researchers can use PRE to obtain crucial distance restraints for structure determination, especially in large or intrinsically disordered proteins where traditional methods are challenging. westmont.edu
¹⁵N-Detected NMR Experiments: For very large or dynamic proteins, such as intrinsically disordered proteins (IDPs), traditional ¹H-detected NMR experiments can suffer from poor resolution. pnas.org Recently developed ¹⁵N-detected experiments take advantage of the slower relaxation and wider chemical shift dispersion of the ¹⁵N nucleus to provide significantly enhanced spectral resolution, making it possible to study systems that were previously intractable. pnas.org
Multi-Isotope Labeling: Combining ¹⁵N labeling of histidine with other isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), in other amino acids allows for sophisticated multi-dimensional NMR experiments to unravel complex interaction networks and dynamics.
| Scrambling Level | Amino Acids | Suitability for Selective Labeling |
|---|---|---|
| Minimal | C, F, H, K, M, N, R, T, W, Y | High |
| Interconversion | G, S | Moderate (interconvert with each other) |
| Significant | A, D, E, I, L, V | Low (without media optimization) |
This table summarizes the degree of metabolic scrambling for different amino acids when used for selective ¹⁵N labeling in HEK293 cells, as reported in studies on the topic. nih.gov Histidine (H) shows minimal scrambling, making it ideal for site-specific labeling.
Applications in Complex Biological Systems and Systems Biology Contexts
The ability to track the fate of nitrogen atoms using ¹⁵N-labeled compounds is a cornerstone of metabolic research. L-Histidine-¹⁵N (hydrochloride hydrate) is increasingly being used to probe metabolic pathways and protein dynamics within the complex environment of living cells and organisms, contributing to the field of systems biology.
Key applications in this frontier include:
Metabolic Flux Analysis: By supplying L-Histidine-¹⁵N to cell cultures, researchers can trace the incorporation of the labeled nitrogen through various metabolic pathways using mass spectrometry or NMR. nih.gov This allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism, which is invaluable for understanding diseases like cancer or for optimizing bioprocesses. medchemexpress.commedchemexpress.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While SILAC traditionally uses heavy isotopes of carbon and nitrogen in arginine and lysine (B10760008), the principles can be extended. Using ¹⁵N-labeled histidine in quantitative proteomics workflows allows for the precise measurement of changes in protein abundance, turnover, and post-translational modifications in response to various stimuli. acs.org This is particularly relevant for studying histidine-rich proteins or specific signaling pathways involving histidine kinases.
Genome Mining in Microorganisms: In organisms like cyanobacteria, ¹⁵N stable isotope labeling is a powerful tool to connect biosynthetic gene clusters (BGCs) with their corresponding natural products. nih.gov By growing the organism in a medium containing a ¹⁵N nitrogen source, researchers can use comparative metabolomics to identify the nitrogen-containing compounds produced by specific BGCs, facilitating the discovery of new bioactive molecules. nih.gov
Studying Protein Dynamics in a Cellular Context: In-cell NMR, a technique that allows for the study of proteins in their native cellular environment, relies heavily on isotopic labeling. Using L-Histidine-¹⁵N to selectively label a protein of interest can help overcome the immense background signal from other cellular components, enabling the study of its structure, dynamics, and interactions within the crowded milieu of the cell.
| Research Area | Technique / Method | Key Finding | Reference |
|---|---|---|---|
| Protein-DNA Interaction | ¹⁵N NMR Relaxation | Zinc-coordinating histidine side chains that interact with DNA phosphates are highly restricted in their mobility compared to arginine and lysine side chains. | nih.gov |
| Selective Protein Labeling | NMR Spectroscopy | Histidine is among ten amino acids that exhibit minimal metabolic scrambling of the α-¹⁵N atom in HEK293 cells, making it suitable for selective labeling. | nih.gov |
| Metabolite Studies | Low-Temperature ¹⁵N NMR | Lowering the temperature to -5 °C allows for the facile characterization of ¹⁵N-labeled amino acids and their metabolic products in complex biological samples. | nih.gov |
| Natural Product Discovery | ¹⁵N Isotopic Labeling & Comparative Metabolomics | Matching biosynthetic gene clusters with their nitrogen-containing secondary metabolites is facilitated by ¹⁵N labeling in cultured cyanobacteria. | nih.gov |
| Structural Biology of PTMs | Cryo-Electron Microscopy | Direct structural evidence of histidine AMPylation was captured, revealing a covalent linkage between a catalytic histidine and AMP. | nih.gov |
Q & A
Q. How is isotopic purity confirmed during the synthesis of L-Histidine-15N hydrochloride hydrate?
Methodological Answer: Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For 15N-labeled compounds, high-resolution NMR (e.g., ¹⁵N-NMR at 50.9 MHz) quantifies isotopic enrichment by analyzing peak splitting patterns and integration ratios. Cross-reference with elemental analysis (EA) to confirm nitrogen content and rule out isotopic dilution. Ensure synthesis protocols exclude unlabeled nitrogen sources, and use controlled hydrolysis of 15N-enriched precursors (e.g., ammonia-15N) during histidine biosynthesis .
Q. What standardized methods assess purity and related substances in this compound?
Methodological Answer:
- Thin-layer chromatography (TLC): Dissolve 0.10 g in 10 mL water, spot 5 µL on silica gel plates, and develop with 1-propanol:ammonia (28:67). Dry at 80°C, spray with ninhydrin (1% in methanol:acetic acid), and quantify impurities against a diluted standard (0.2% w/v) .
- Heavy metal testing: Ash 1.0 g sample, dissolve residue in nitric acid, and compare against lead standards (≤10 ppm) via atomic absorption spectroscopy (AAS) .
- Loss on drying: Dry 1.0 g at 105°C for 3 hours; weight loss ≤1.0% confirms hydrate stability .
Q. How to design metabolic studies tracking 15N-labeled histidine in cellular systems?
Methodological Answer:
- Cell culture protocol: Supplement media with 1–10 mM this compound. Pre-deplete endogenous histidine to ensure isotopic uptake.
- Extraction and analysis: Lyse cells, isolate proteins, and hydrolyze with 6 M HCl (110°C, 24 hrs). Derivatize hydrolyzates with AccQ-Tag reagents and quantify 15N incorporation via LC-MS/MS. Normalize data to unlabeled controls to account for natural isotope abundance .
Advanced Research Questions
Q. How does hydrate morphology affect the physicochemical properties of this compound?
Methodological Answer: Hydrate morphology (e.g., isolated vs. channel hydrates) influences solubility and stability.
- X-ray diffraction (XRD): Resolve crystal structure to classify hydrate type (e.g., ion-coordinated vs. channel) .
- Thermogravimetric analysis (TGA): Heat samples at 2°C/min to 200°C; mass loss steps correlate with hydrate water release. Compare with dynamic vapor sorption (DVS) to assess hygroscopicity under variable humidity .
- Impact on experiments: Channel hydrates may exhibit faster dissolution but lower thermal stability, requiring controlled storage (e.g., -20°C, desiccated) .
Q. What advanced techniques resolve contradictions in hydrate stability data under varying conditions?
Methodological Answer:
- High-pressure differential scanning calorimetry (HP-DSC): Analyze phase transitions under controlled pressure (e.g., 50 bar) to simulate deep-sea or geological hydrate environments .
- Solid-state NMR (ssNMR): Use ¹H-¹⁵N cross-polarization magic-angle spinning (CP-MAS) to probe hydrogen bonding networks and hydrate-water interactions in crystalline vs. amorphous phases .
- Molecular dynamics (MD) simulations: Model water mobility in hydrate lattices to predict stability under thermal stress or mechanical agitation .
Q. How to optimize NMR parameters for quantifying 15N enrichment in complex biological matrices?
Methodological Answer:
- Pulse sequence selection: Use inverse-gated decoupling in ¹⁵N-NMR to suppress NOE effects. Set relaxation delay (D1) ≥5×T₁ (typically 3–5 sec for ¹⁵N).
- Sensitivity enhancement: Employ cryoprobes or dynamic nuclear polarization (DNP) for low-concentration samples.
- Data validation: Spike samples with ¹⁵N-enriched internal standards (e.g., ¹⁵N-glycine) to correct for signal drift. Cross-validate with isotope ratio mass spectrometry (IRMS) for absolute quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
